Ropinirole D3 Hydrochloride
Overview
Description
Ropinirole D3 Hydrochloride is a deuterated form of Ropinirole Hydrochloride, a non-ergoline dopamine agonist. It is primarily used in the treatment of Parkinson’s disease and Restless Legs Syndrome. The deuterated version, this compound, contains deuterium atoms, which can enhance the pharmacokinetic properties of the compound, potentially leading to improved efficacy and reduced side effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ropinirole D3 Hydrochloride involves the incorporation of deuterium atoms into the Ropinirole molecule This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis processThe final step involves the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar steps to the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
Ropinirole D3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can occur, particularly in the presence of reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the dipropylaminoethyl side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological properties .
Scientific Research Applications
Ropinirole D3 Hydrochloride has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of Ropinirole.
Biology: Employed in biological studies to understand the effects of deuterium substitution on biological systems.
Medicine: Investigated for its potential to improve the treatment of Parkinson’s disease and Restless Legs Syndrome by enhancing the pharmacokinetic properties of Ropinirole.
Industry: Utilized in the pharmaceutical industry for the development of more effective and safer medications.
Mechanism of Action
Ropinirole D3 Hydrochloride exerts its effects by stimulating dopamine D2 and D3 receptors in the brain. This leads to an increase in dopamine levels, which helps to regulate motor control and reduce symptoms of Parkinson’s disease and Restless Legs Syndrome. The deuterium atoms in this compound can enhance the stability and bioavailability of the compound, potentially leading to improved therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
Pramipexole Dihydrochloride: Another dopamine agonist used in the treatment of Parkinson’s disease and Restless Legs Syndrome.
Rotigotine: A dopamine agonist available as a transdermal patch for the treatment of Parkinson’s disease.
Apomorphine: A dopamine agonist used for the treatment of advanced Parkinson’s disease.
Uniqueness
Ropinirole D3 Hydrochloride is unique due to the incorporation of deuterium atoms, which can enhance its pharmacokinetic properties. This can lead to improved efficacy, reduced side effects, and potentially longer duration of action compared to non-deuterated dopamine agonists .
Properties
IUPAC Name |
4-[2-[propyl(3,3,3-trideuteriopropyl)amino]ethyl]-1,3-dihydroindol-2-one;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O.ClH/c1-3-9-18(10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15;/h5-7H,3-4,8-12H2,1-2H3,(H,17,19);1H/i1D3; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXHAEQXIBQUEZ-NIIDSAIPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCC1=C2CC(=O)NC2=CC=C1.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCN(CCC)CCC1=C2CC(=O)NC2=CC=C1.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.85 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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